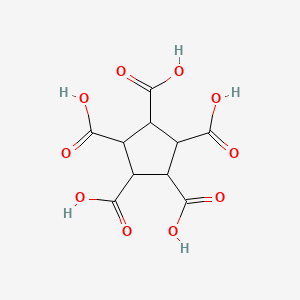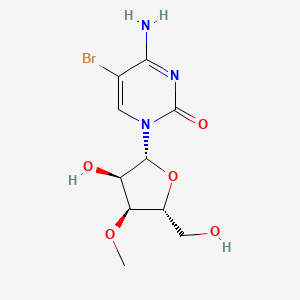
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzodioxole ring. Benzodioxoles are known for their aromatic properties and are often used as intermediates in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole typically involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts. Alkyl iodides may also be used to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzodioxole ring. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be performed using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to various biological molecules. This binding can modulate the activity of enzymes and receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole: Lacks the fluorine, methoxy, and methyl groups, making it less reactive in certain chemical reactions.
4-Fluoro-2-methylaniline: Contains a fluorine and methyl group but lacks the benzodioxole ring, resulting in different chemical properties.
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl): A more complex structure with additional functional groups, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
403610-11-7 |
|---|---|
Molekularformel |
C9H9FO3 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
4-fluoro-2-methoxy-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9FO3/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9/h3-5H,1-2H3 |
InChI-Schlüssel |
VDYGVDYVISHCMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C(=CC=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)

![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
